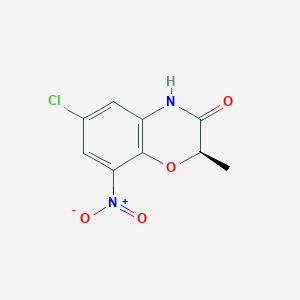![molecular formula C24H42ClNO2 B15165812 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1) CAS No. 192316-33-9](/img/structure/B15165812.png)
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a decyloxypropyl group attached to the piperidine ring, along with a phenyl group and a hydroxyl group. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
準備方法
The synthesis of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidin-4-ol and 3-(decyloxy)propyl bromide.
Alkylation Reaction: The 4-phenylpiperidin-4-ol undergoes an alkylation reaction with 3-(decyloxy)propyl bromide in the presence of a base such as potassium carbonate. This reaction forms the desired product, 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
化学反応の分析
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and signal transduction due to its piperidine structure.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can be compared with other piperidine derivatives, such as:
1-(3-(4-Chlorophenyl)propyl)piperidine hydrochloride: This compound has a similar piperidine structure but with a chlorophenyl group instead of a decyloxypropyl group.
1-(3-(4-Methoxyphenyl)propyl)piperidine hydrochloride: This derivative has a methoxyphenyl group, which may alter its chemical and biological properties.
特性
CAS番号 |
192316-33-9 |
|---|---|
分子式 |
C24H42ClNO2 |
分子量 |
412.0 g/mol |
IUPAC名 |
1-(3-decoxypropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-12-21-27-22-13-18-25-19-16-24(26,17-20-25)23-14-10-9-11-15-23;/h9-11,14-15,26H,2-8,12-13,16-22H2,1H3;1H |
InChIキー |
VCFMCUJXCHECIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCCN1CCC(CC1)(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)

![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![[(Cyclobut-2-en-1-yl)methoxy]acetic acid](/img/structure/B15165769.png)
![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)
![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid](/img/structure/B15165797.png)

